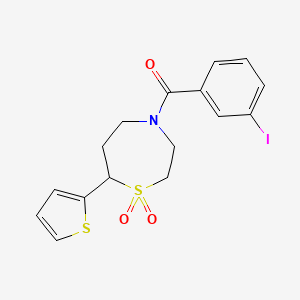![molecular formula C20H21N3OS B6427251 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034514-83-3](/img/structure/B6427251.png)
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrrolidine derivative reacts with the benzodiazole core.
Attachment of the Benzoyl Group: The benzoyl group can be attached through an acylation reaction using a benzoyl chloride derivative in the presence of a base.
Methylation and Sulfanylation: The final steps involve methylation and sulfanylation to introduce the methyl and methylsulfanyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halogenated reagents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-indole: Similar structure but with an indole core instead of a benzodiazole core.
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-imidazole: Similar structure but with an imidazole core instead of a benzodiazole core.
Uniqueness
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-21-18-5-3-4-6-19(18)23(14)16-11-12-22(13-16)20(24)15-7-9-17(25-2)10-8-15/h3-10,16H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKUIZRDHDZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427188.png)

![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)
![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6427240.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
